molecular formula C6H4BrNO2 B6234778 5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine CAS No. 1367820-78-7

5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine

Cat. No.: B6234778
CAS No.: 1367820-78-7
M. Wt: 202
InChI Key:
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Description

5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine is a heterocyclic compound that contains a bromine atom attached to a pyridine ring fused with a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine typically involves the bromination of 2H-[1,3]dioxolo[4,5-b]pyridine. One common method is to react 2H-[1,3]dioxolo[4,5-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    2H-[1,3]dioxolo[4,5-b]pyridine: The parent compound without the bromine atom.

    5-chloro-2H-[1,3]dioxolo[4,5-b]pyridine: A similar compound with a chlorine atom instead of bromine.

    5-fluoro-2H-[1,3]dioxolo[4,5-b]pyridine: A fluorinated analog.

Uniqueness

5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications, offering different properties compared to its halogenated analogs.

Properties

CAS No.

1367820-78-7

Molecular Formula

C6H4BrNO2

Molecular Weight

202

Purity

95

Origin of Product

United States

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